2-(4,5-Dihydro-4-methyl-4-isopropyl-5-oxo-1H-imidazol-2-yl)-5-methyl-3-pyridinecarboxylic acid monoammonium salt
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Overview
Description
The compound “2-(4,5-Dihydro-4-methyl-4-isopropyl-5-oxo-1H-imidazol-2-yl)-5-methyl-3-pyridinecarboxylic acid monoammonium salt” is also known as Imazethapyr . It has a molecular formula of C15H19N3O3 . It is a selective pre-emergence and early post-emergence herbicide, used in soybean fields to effectively control various weeds .
Synthesis Analysis
The synthesis of this compound involves several steps . Initially, diketene is treated with chlorine in dichloromethane to extract ethyl chloroacetoacetate. The reaction is carried out at room temperature for 10 hours to obtain ethyl 2, 4-dichloroacetoacetate. This is then refluxed with 2-ethylacrolein and ammonium sulfamate in anhydrous ethanol for 1.5 hours to obtain ethyl 2-chloromethyl-ethyl nicotinate .Molecular Structure Analysis
The molecular structure of this compound is characterized by an imidazolin ring attached to a pyridine ring via a carbon atom . The imidazolin ring carries a methyl and an isopropyl group, while the pyridine ring carries a methyl group .Physical and Chemical Properties Analysis
Imazethapyr appears as colorless crystals . It has a melting point of 169-173°C and a boiling point of 431.49°C . Its solubility at 25°C is 105g/L in methanol, 17g/L in isopropanol, 5g/L in toluene, 0.9g/L in heptane, and 1.4g/L in water . It has a molar mass of 289.33 and a density of 1.1302 .Properties
IUPAC Name |
azanium;5-methyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3.H3N/c1-7(2)14(4)13(20)16-11(17-14)10-9(12(18)19)5-8(3)6-15-10;/h5-7H,1-4H3,(H,18,19)(H,16,17,20);1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJUTZMAUXJMMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C2=NC(C(=O)N2)(C)C(C)C)C(=O)[O-].[NH4+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0034271 |
Source
|
Record name | Imazapic ammonium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0034271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115136-53-3 |
Source
|
Record name | Imazapic-ammonium [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115136533 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imazapic ammonium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0034271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IMAZAPIC-AMMONIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ7K66193J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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